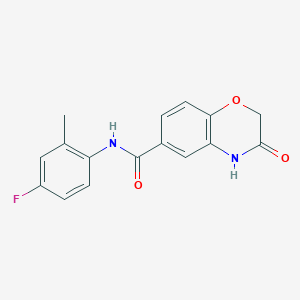![molecular formula C21H20ClN3O3 B7680454 4-chloro-N-[3-(cyclopropylcarbamoyl)phenyl]-3-(2-oxopyrrolidin-1-yl)benzamide](/img/structure/B7680454.png)
4-chloro-N-[3-(cyclopropylcarbamoyl)phenyl]-3-(2-oxopyrrolidin-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-[3-(cyclopropylcarbamoyl)phenyl]-3-(2-oxopyrrolidin-1-yl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical formula, C21H21ClN2O3, and is commonly referred to as CC-115.
作用機序
CC-115 works by inhibiting the activity of two proteins known as mTOR and PI3K. These proteins are involved in a variety of cellular processes, including cell growth, proliferation, and survival. By inhibiting these proteins, CC-115 can lead to the suppression of tumor growth, the modulation of immune cell activity, and the inhibition of neurodegenerative processes.
Biochemical and Physiological Effects:
CC-115 has been shown to have a variety of biochemical and physiological effects, including the suppression of tumor growth, the modulation of immune cell activity, and the inhibition of neurodegenerative processes. Additionally, CC-115 has been shown to have a favorable toxicity profile, with minimal adverse effects observed in preclinical studies.
実験室実験の利点と制限
One advantage of using CC-115 in lab experiments is its specificity for mTOR and PI3K inhibition, which allows for targeted inhibition of these proteins without affecting other cellular processes. Additionally, CC-115 has a favorable toxicity profile, which allows for higher dosages to be used in experiments without causing adverse effects.
One limitation of using CC-115 in lab experiments is its limited solubility in water, which can make dosing and administration more challenging. Additionally, CC-115 has a relatively short half-life, which can limit its effectiveness in certain experimental settings.
将来の方向性
There are several potential future directions for research on CC-115. One area of focus could be on developing more effective formulations of CC-115 that improve its solubility and half-life. Additionally, further research could be done to explore the potential applications of CC-115 in other areas of scientific research, such as cardiovascular disease and metabolic disorders. Finally, clinical trials could be conducted to evaluate the safety and efficacy of CC-115 in humans for the treatment of various diseases.
合成法
The synthesis of CC-115 involves the reaction of 4-chloro-3-nitrobenzoic acid with cyclopropylamine to produce 4-chloro-3-(cyclopropylamino)benzoic acid. This intermediate is then reacted with 3-(2-oxopyrrolidin-1-yl)aniline to produce CC-115.
科学的研究の応用
CC-115 has been shown to have potential applications in a variety of scientific research areas, including cancer research, immunology, and neuroscience. In cancer research, CC-115 has been shown to inhibit the activity of a protein known as mTOR, which is often overactive in cancer cells. This inhibition can lead to the suppression of tumor growth and proliferation.
In immunology, CC-115 has been shown to modulate the activity of immune cells known as macrophages, which play a critical role in the immune response. This modulation can lead to the suppression of inflammation and the promotion of tissue repair.
In neuroscience, CC-115 has been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease. This is due to its ability to inhibit the activity of a protein known as tau, which is often overactive in the brains of individuals with Alzheimer's disease.
特性
IUPAC Name |
4-chloro-N-[3-(cyclopropylcarbamoyl)phenyl]-3-(2-oxopyrrolidin-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3/c22-17-9-6-14(12-18(17)25-10-2-5-19(25)26)21(28)24-16-4-1-3-13(11-16)20(27)23-15-7-8-15/h1,3-4,6,9,11-12,15H,2,5,7-8,10H2,(H,23,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUERWGKAXJWUGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=C(C=CC(=C2)C(=O)NC3=CC=CC(=C3)C(=O)NC4CC4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,6-Dimethyl-4-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylsulfanyl)thieno[2,3-d]pyrimidine](/img/structure/B7680385.png)
![2-(4-amino-6-methylpyrimidin-2-yl)sulfanyl-N-[(4-chlorophenyl)methyl]propanamide](/img/structure/B7680389.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-(1-methylidene-3-oxoisoindol-2-yl)acetamide](/img/structure/B7680393.png)
![4-[2-(2-Phenylindol-1-yl)acetyl]piperazin-2-one](/img/structure/B7680405.png)
![1-[4-[(4-Bromo-2,5-dimethoxyphenyl)methyl]piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7680410.png)

![4-chloro-N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]benzamide](/img/structure/B7680421.png)
![2-[4-(2-chlorobenzoyl)piperazin-1-yl]-1-(2-methyl-3,4-dihydro-2H-1,5-benzothiazepin-5-yl)ethanone](/img/structure/B7680422.png)
![2-[benzyl(propan-2-yl)amino]-N-(4,5-dimethyl-1-oxo-2H-furo[3,4-d]pyridazin-7-yl)acetamide](/img/structure/B7680433.png)

![[1-(benzylamino)-1-oxopropan-2-yl] 4-bromo-1H-pyrrole-2-carboxylate](/img/structure/B7680460.png)
![N-[3-[methyl-[(2-piperidin-1-ylphenyl)methyl]amino]-3-oxopropyl]benzamide](/img/structure/B7680475.png)
![N-(2-benzoylphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7680478.png)
![N-[3-[[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]amino]-3-oxopropyl]benzamide](/img/structure/B7680486.png)